molecular formula C14H25N3O B1395712 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine CAS No. 799559-59-4

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

Cat. No. B1395712
M. Wt: 251.37 g/mol
InChI Key: METALSXUOLMENM-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is a chemical compound with the CAS Number: 799559-59-4 . It has a molecular weight of 251.37 and its IUPAC name is 1-cyclobutyl-4-(4-piperidinylcarbonyl)piperazine . The compound is in solid form .


Synthesis Analysis

The synthesis of piperazine derivatives, such as 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine, has been a subject of research . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The InChI code for 1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is 1S/C14H25N3O/c18-14(12-4-6-15-7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h12-13,15H,1-11H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine is a solid compound . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements include H302, H312, and H332, indicating potential harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-cyclobutylpiperazin-1-yl)-piperidin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H25N3O/c18-14(12-4-6-15-7-5-12)17-10-8-16(9-11-17)13-2-1-3-13/h12-13,15H,1-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METALSXUOLMENM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCN(CC2)C(=O)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80698080
Record name (4-Cyclobutylpiperazin-1-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclobutyl-4-(piperidine-4-carbonyl)piperazine

CAS RN

799559-59-4
Record name (4-Cyclobutylpiperazin-1-yl)(piperidin-4-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80698080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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